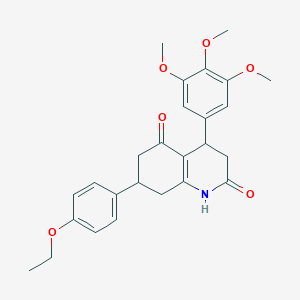

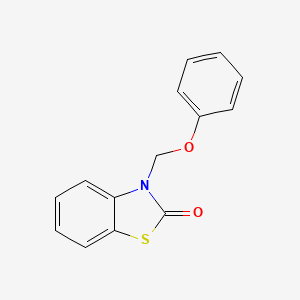

![molecular formula C19H18F2N2O2 B5589931 1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5589931.png)

1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves intricate steps that often employ techniques such as click chemistry, demonstrating the complexity and precision required in constructing molecules with specific functional groups and structural features. For example, a related compound was synthesized using a click chemistry approach, starting with 2-azido-1-(4-(6-fluorobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone, showcasing the meticulous approach needed to achieve the desired molecular architecture (Govindhan et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been thoroughly investigated through techniques such as X-ray crystallography, offering insights into their geometrical parameters and stability. The analysis of the molecular structure is crucial for understanding the interaction potential of the molecule, including hydrogen bonding and pi-pi interactions, which are significant for its chemical behavior and potential applications (Zhang et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving similar molecules often explore their reactivity towards various reagents and conditions, highlighting the roles of different functional groups in those reactions. For instance, the electrochemical synthesis of arylthiobenzazoles from 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone indicates the versatility and reactivity of these compounds under specific conditions, which could be a proxy for understanding the reactivity of 1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone (Amani & Nematollahi, 2012).

Physical Properties Analysis

The physical properties of such compounds, including thermal stability and crystal structure, are of significant interest. Techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide valuable data on the stability and physical behavior of these molecules under various thermal conditions, which is essential for their practical application and handling (Govindhan et al., 2017).

Chemical Properties Analysis

Investigations into the chemical properties of these compounds, including their spectroscopic characteristics and interaction with other molecules, shed light on their potential utility and behavior in various environments. For instance, the binding analysis with human serum albumin provides insights into their pharmacokinetic nature, which is crucial for understanding how these molecules might interact within biological systems (Govindhan et al., 2017).

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methodologies for synthesizing compounds with structural similarities to 1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone, focusing on their structural characterization through techniques like IR, NMR, MS, and X-ray diffraction. For example, Govindhan et al. (2017) synthesized a compound using a click chemistry approach, characterized it using spectroscopic methods, and evaluated its thermal stability, confirming the structure through single crystal XRD analysis. The study also explored the compound's cytotoxicity and binding analysis with human serum albumin for potential biological applications (Govindhan et al., 2017).

Biological Activity and Applications

The exploration of biological activities and potential applications of such compounds has been a significant area of research. For instance, synthesized compounds have been evaluated for their antibacterial, antifungal, and cytotoxic activities. Gan et al. (2010) designed and synthesized azole-containing piperazine derivatives, investigating their in vitro antibacterial and antifungal activities, showing that most compounds exhibited moderate to significant effects (Gan et al., 2010). Similarly, Muniyappan et al. (2020) synthesized a novel class of 5-fluorobenzoisoxazolyl-piperidinyl-1,2,3-triazole derivatives, evaluating their cytotoxicity against cancer cells and conducting molecular docking studies to investigate their potential as anticancer agents (Muniyappan et al., 2020).

Molecular Docking and Mechanistic Insights

Molecular docking studies have been employed to gain insights into the mechanisms of action of these compounds. For instance, Mary et al. (2015) conducted molecular docking studies to assess the inhibitory activity against specific proteins, suggesting that certain structural features, like the fluorine atom and ethanone group, are crucial for binding and potential anti-neoplastic activity (Mary et al., 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[3-fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O2/c1-13(24)15-4-7-18(17(21)12-15)22-8-10-23(11-9-22)19(25)14-2-5-16(20)6-3-14/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTODBMTUYFVLJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B5589849.png)

![4-[(2-furylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5589886.png)

![2-({4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B5589898.png)

![N-(2-methoxybenzyl)-2-(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)acetamide hydrochloride](/img/structure/B5589918.png)

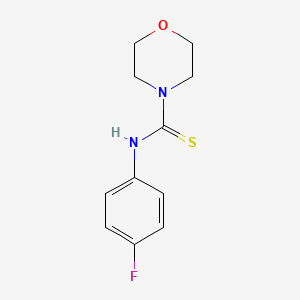

![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589929.png)

![methyl 3-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B5589949.png)

![3,5,7-trimethyl-2-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1H-indole](/img/structure/B5589954.png)

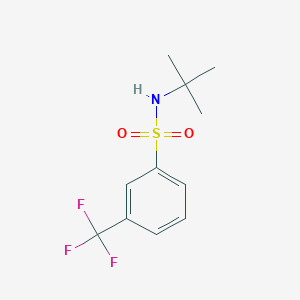

![8-[2-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5589962.png)

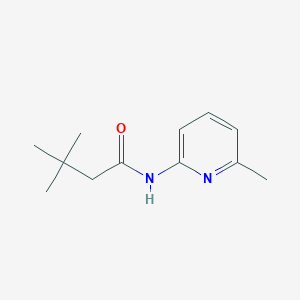

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5589971.png)